molecular formula C17H18N2O3 B11558300 N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide CAS No. 303065-18-1

N'-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11558300
CAS No.: 303065-18-1
M. Wt: 298.34 g/mol
InChI Key: QSYCVNWOQGAXLW-WOJGMQOQSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a methoxyphenyl group and a methylphenoxy group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-[(E)-(3-methoxyphenyl)methylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylphenoxy groups enhances its reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

303065-18-1

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-13-5-3-8-16(9-13)22-12-17(20)19-18-11-14-6-4-7-15(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

QSYCVNWOQGAXLW-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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